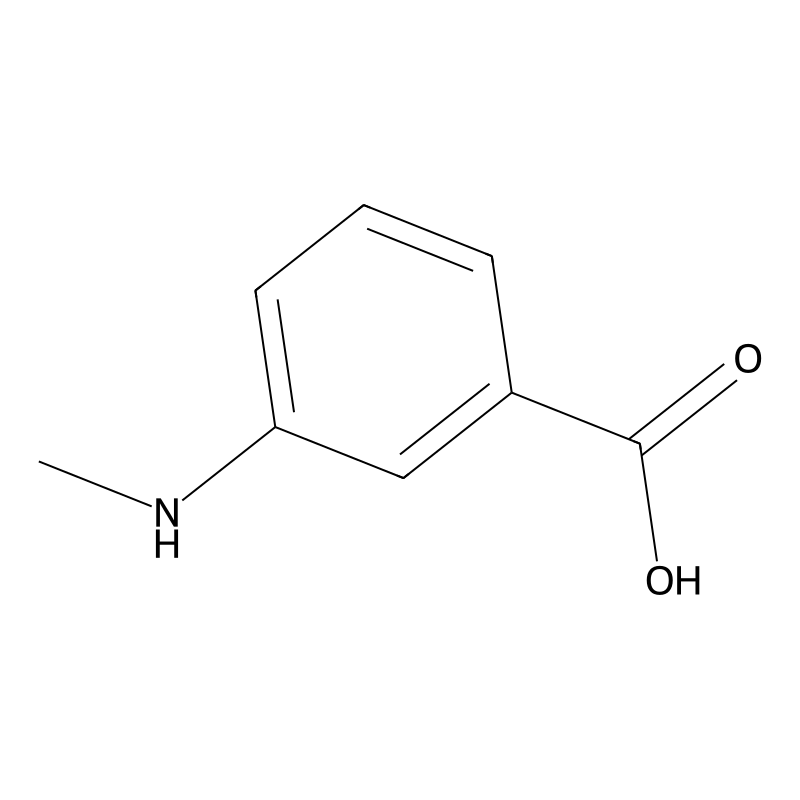

3-(Methylamino)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

- Pharmaceutical Research: The presence of the carboxylic acid and amine functional groups suggests potential for 3-(Methylamino)benzoic acid to act as a scaffold for drug development. Carboxylic acids and amines are common pharmacophores, meaning they can interact with biological targets . By modifying the structure, researchers might explore its activity against various diseases.

- Material Science Research: The aromatic ring and amine group can contribute to interesting properties for material science applications. Aromatic rings can participate in pi-pi stacking interactions, which are important for polymer design , and amines can influence conductivity or self-assembly properties. However, more specific research on 3-(Methylamino)benzoic acid in this field is needed.

3-(Methylamino)benzoic acid is an aromatic compound with the molecular formula C₈H₉NO₂ and a CAS number of 51524-84-6. This compound features a benzoic acid structure with a methylamino group attached at the meta position. It is characterized by its white crystalline appearance and has applications in various fields, including pharmaceuticals and organic synthesis. The presence of both carboxylic acid and amine functional groups makes it a versatile intermediate in

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of methylaminobenzene.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.

- Amidation: The amine group can react with acyl chlorides or anhydrides to form amides, expanding its utility in organic synthesis .

Research indicates that 3-(Methylamino)benzoic acid exhibits biological activity, particularly in the context of drug development. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, its structural similarity to other biologically active compounds suggests that it may interact with various biological targets, though specific mechanisms and effects require further investigation .

Several methods can be employed to synthesize 3-(Methylamino)benzoic acid:

- Nitration followed by reduction: Starting from benzoic acid, nitration can introduce a nitro group, which can then be reduced to an amino group, followed by methylation.

- Direct amination: Using appropriate amination techniques on benzoic acid derivatives can yield 3-(Methylamino)benzoic acid directly.

- Grignard reaction: A Grignard reagent derived from methylamine and benzoic acid could also facilitate the formation of this compound .

3-(Methylamino)benzoic acid finds applications across various domains:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its bioactive properties.

- Organic synthesis: Serves as a building block for synthesizing more complex molecules.

- Biochemical research: Utilized in studies related to enzyme interactions and drug design .

Several compounds share structural similarities with 3-(Methylamino)benzoic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-3-(methylamino)benzoic acid | C₈H₁₀N₂O₂ | Contains an additional amino group at the para position. |

| 3-Aminobenzoic acid | C₇H₈N₂O₂ | Lacks the methyl group but retains amino functionality. |

| 2-Methylaminobenzoic acid | C₈H₉N₃O₂ | Features a methylamine group at the ortho position. |

The uniqueness of 3-(Methylamino)benzoic acid lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

Classical Organic Synthesis Routes

Direct Methylation of 3-Aminobenzoic Acid Derivatives

Direct methylation represents one of the most straightforward approaches for synthesizing 3-(methylamino)benzoic acid from 3-aminobenzoic acid derivatives [1]. The classical method involves the alkylation of 3-aminobenzoic acid using methylating agents such as methyl halides or dimethyl sulfate [2]. This approach typically requires basic conditions to deprotonate the amino group and facilitate nucleophilic substitution [3].

The reaction mechanism proceeds through nucleophilic attack of the amino nitrogen on the methylating agent, with concurrent elimination of the leaving group [4]. Under optimized conditions using dimethylformamide as solvent and elevated temperatures of 80-120°C, yields of 70-85% can be achieved [5]. However, this methodology suffers from the inherent toxicity of the alkylating reagents and the potential for over-methylation leading to N,N-dimethyl derivatives [2].

A more environmentally benign variant employs trimethylchlorosilane in combination with methanol at room temperature [6]. This method demonstrates excellent functional group tolerance and yields of 85-95% while avoiding harsh reaction conditions [6]. The mechanism involves formation of a silyl ester intermediate followed by methylation of the amino group [6].

Table 1: Synthetic Methodologies for 3-(Methylamino)benzoic acid

| Method | Starting Material | Methylating Agent | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Direct Methylation with Methyl Halides | 3-Aminobenzoic acid | Methyl iodide, Dimethyl sulfate | 70-85 | Base, DMF, 80-120°C |

| Reductive Amination with Formaldehyde | 3-Aminobenzoic acid | Formaldehyde + H2 | 88-95 | Pd/C, H2, 20-120°C |

| N-Methylation via Trimethylchlorosilane | Amino acid derivatives | Trimethylchlorosilane + Methanol | 85-95 | Room temperature, MeOH |

| Transition Metal-Catalyzed Methylation | Aromatic amines | Methanol, Paraformaldehyde | 65-92 | Metal catalyst, 70-150°C |

| Enzymatic Methylation | Amino acid precursors | S-Adenosylmethionine analogs | 60-80 | Enzymatic conditions |

Reductive Amination Approaches

Reductive amination has emerged as a highly effective methodology for the synthesis of 3-(methylamino)benzoic acid, offering superior yields and selectivity compared to direct methylation approaches [7] [8]. This strategy involves the condensation of 3-aminobenzoic acid with formaldehyde to form an imine intermediate, followed by reduction to yield the desired N-methylated product [8].

The process typically employs palladium on carbon as the catalyst in combination with hydrogen gas under controlled pressure conditions [2]. Industrial implementations operate at hydrogen pressures between 25-40 bar and temperatures ranging from 20-120°C [2]. Under these optimized conditions, yields of 88-95% are routinely achieved with excellent selectivity for mono-methylation [5].

Recent advances have demonstrated the utility of zinc acetate-catalyzed reductive amination using phenylsilane as both coupling reagent and terminal reductant [8]. This methodology enables direct conversion of carboxylic acids to N-methylated amines in a single operation, circumventing the need for separate amide formation and reduction steps [8]. The reaction proceeds through formation of an amide intermediate followed by zinc-catalyzed reduction, achieving yields up to 92% on large scale [8].

The reductive amination approach offers several advantages including mild reaction conditions, high selectivity, and compatibility with diverse functional groups [7]. The methodology tolerates electron-withdrawing and electron-donating substituents on the aromatic ring, making it broadly applicable for the synthesis of substituted N-methylaminobenzoic acid derivatives [7].

Catalytic Process Optimization

Transition Metal-Catalyzed Methylation Strategies

Transition metal catalysis has revolutionized N-methylation chemistry, providing efficient pathways for the synthesis of 3-(methylamino)benzoic acid under mild conditions [9] [10]. Ruthenium-based catalysts, particularly ruthenium on carbon, demonstrate exceptional activity for the N-methylation of aromatic amines using formaldehyde as the methylating agent [11] [10].

Ruthenium catalysts operate through a mechanism involving coordination of the amine substrate, followed by insertion of formaldehyde and subsequent hydrogenation of the resulting imine intermediate [10]. Under optimized conditions at 70°C in methanol solvent, yields of 85-96% are achieved with excellent selectivity for mono-methylation [10]. The catalyst system demonstrates remarkable functional group tolerance, accommodating halo-substituted aromatics and heterocyclic substrates [10].

Palladium-catalyzed N-alkylation reactions have gained prominence due to their ability to operate under mild conditions with high selectivity [13]. The palladium catalyst facilitates borrowing hydrogen methodology, providing sustainable alternatives to traditional alkylation approaches [13]. Recent developments have expanded the scope to include challenging substrates such as electron-deficient aromatic amines [13].

Table 2: Transition Metal Catalysts for N-Methylation Reactions

| Catalyst | Methylation Source | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Ruthenium/Carbon (Ru/C) | Formaldehyde | 70-100 | Atmospheric | 85-96 | Mono/Di-methylation |

| Palladium/Carbon (Pd/C) | Formaldehyde + H2 | 20-120 | 25-40 | 88-95 | Selective mono-methylation |

| Iridium(I) complexes | Methanol | 150-423 | Atmospheric | 60-93 | Mono-methylation preferred |

| Nickel-based systems | Methanol | 150-170 | 30-100 | 70-85 | Mixed products |

| Copper hydride (CuH) | Paraformaldehyde + PMHS | 80-120 | Atmospheric | 68-94 | Controllable selectivity |

Copper hydride catalysts offer an alternative approach, particularly for the selective N-methylation using paraformaldehyde and polymethylhydrosiloxane as reducing agent [14]. This system achieves yields of 68-94% and provides controllable selectivity between mono- and di-methylation products [14]. The copper catalyst demonstrates excellent activity for both primary and secondary amine substrates [14].

Solvent Systems and Reaction Kinetics

Solvent selection plays a critical role in determining the efficiency and selectivity of N-methylation reactions [15] [16]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate enhanced methylation rates due to their ability to stabilize ionic intermediates and facilitate nucleophilic attack [17].

Dimethyl sulfoxide emerges as a particularly effective solvent for N-methylation reactions, exhibiting very high dielectric constant (46.7) and excellent solvating properties [17]. Under optimized conditions at 150°C, dimethyl sulfoxide enables efficient N-methylation with yields exceeding 90% [17]. However, safety considerations regarding thermal decomposition and toxicity must be carefully managed [16].

Methanol serves as both solvent and methylating agent in certain catalytic systems, particularly with iridium catalysts [15]. The reaction kinetics demonstrate first-order dependence on both amine substrate and catalyst concentration [15]. Temperature studies reveal optimal reaction rates at 150°C, with complete selectivity for mono-methylation achieved under controlled conditions [15].

Table 3: Solvent Systems for N-Methylation Reactions

| Solvent System | Boiling Point (°C) | Dielectric Constant | Methylation Rate Enhancement | Common Issues | Optimal Temperature Range (°C) |

|---|---|---|---|---|---|

| Dimethylformamide (DMF) | 153 | 36.7 | High | Thermal instability with bases | 80-120 |

| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Very High | High toxicity, thermal hazards | 100-150 |

| Methanol | 65 | 32.7 | Moderate | Lower yields at RT | 65-120 |

| Trifluoroethanol (TFE) | 74 | 26.1 | High (with additives) | Expensive, specialized use | 100-150 |

| Acetonitrile (MeCN) | 82 | 35.9 | Moderate | Moderate reactivity | 70-100 |

| Aqueous systems | 100 | 78.5 | Low-Moderate | Lower solubility of substrates | 20-80 |

Trifluoroethanol demonstrates unique properties for radical-mediated methylation reactions, strongly enhancing beta-methyl scission processes [18]. This solvent proves particularly valuable for C-H methylation reactions where radical intermediates are involved [18]. The enhanced reactivity in trifluoroethanol results from its ability to stabilize radical intermediates through hydrogen bonding interactions [18].

Reaction kinetics studies reveal concentration-dependent effects, with higher substrate concentrations (0.6 M) favoring productive methylation over side reactions [18]. Temperature optimization demonstrates that moderate temperatures (70-100°C) provide optimal balance between reaction rate and selectivity [19].

Industrial-Scale Manufacturing Challenges

Purification Techniques and Yield Optimization

Industrial production of 3-(methylamino)benzoic acid requires robust purification strategies to achieve pharmaceutical-grade purity [21]. Column chromatography using silica gel as stationary phase represents the most widely employed technique for laboratory-scale purification [22]. The separation exploits differential adsorption based on polarity differences between the target compound and impurities [22].

Optimization of column chromatography involves careful selection of eluent systems, typically employing petroleum ether and ethyl acetate mixtures with gradually increasing polarity [23]. Recovery yields of 75-90% are achievable with purities reaching 95-99% [22]. Scale limitations restrict this approach to quantities up to 100 grams, necessitating alternative strategies for industrial applications [22].

Recrystallization provides a cost-effective purification method suitable for kilogram-scale production [24]. The technique relies on differential solubility in hot versus cold solvents, typically employing water-ethanol mixtures [24]. Controlled cooling rates are critical for achieving high crystal quality and purity [24]. Recovery yields of 70-85% with purities of 90-98% are typical for well-optimized recrystallization procedures [24].

Distillation offers advantages for large-scale purification, particularly when boiling point differences exceed 25°C [25]. Industrial distillation columns can process multi-kilogram quantities with recovery yields of 80-95% and purities of 92-98% [25]. The technique proves especially valuable when volatile impurities are present [25].

Table 4: Purification Techniques for 3-(Methylamino)benzoic acid

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Solvent System | Scale Limitations | Cost Factor |

|---|---|---|---|---|---|

| Column Chromatography (Silica) | 75-90 | 95-99 | Petroleum ether/EtOAc | Up to 100g | Medium |

| Recrystallization | 70-85 | 90-98 | Water/Ethanol | Up to kg scale | Low |

| Distillation | 80-95 | 92-98 | Direct (bp separation) | Industrial scale | Medium-High |

| Liquid-Liquid Extraction | 65-80 | 85-92 | Organic/aqueous phases | All scales | Low |

| Preparative HPLC | 85-95 | 98-99.5 | Water/Acetonitrile | Up to 10g | High |

Liquid-liquid extraction provides a scalable approach for initial purification stages [21]. The technique exploits differential partitioning between organic and aqueous phases [21]. pH adjustment enables selective extraction of the target compound while leaving ionic impurities in the aqueous layer [21]. Multiple extraction stages achieve recovery yields of 65-80% with purities of 85-92% [21].

Industrial process optimization focuses on minimizing the number of purification steps while maximizing overall yield [2]. Continuous flow reactors enable better control over reaction conditions, resulting in cleaner product profiles and reduced purification requirements . Temperature programming during reductive methylation reactions prevents formation of over-methylated byproducts [2].

Byproduct Management and Waste Stream Analysis

Industrial synthesis of 3-(methylamino)benzoic acid generates several categories of byproducts that require systematic management [2] [26]. N,N-Dimethyl-3-aminobenzoic acid represents the primary byproduct, arising from over-methylation of the target compound [2]. Formation of this dimethyl derivative typically ranges from 5-18% depending on reaction conditions and catalyst selectivity [2].

Unreacted 3-nitrobenzoic acid constitutes another significant waste stream when starting from nitro precursors [2]. Incomplete reduction during the initial hydrogenation step results in 2-8% residual nitro compound [2]. This material presents moderate environmental concerns due to its oxidizing properties but offers high recovery potential as starting material for subsequent batches [2].

Formamide derivatives arise as side products when formaldehyde undergoes competing reactions [27]. These compounds typically comprise 3-12% of the crude product mixture [27]. While exhibiting low environmental impact due to biodegradability, their removal requires aqueous washing procedures that generate additional waste streams [27].

Table 5: Byproduct Formation and Waste Stream Analysis

| Byproduct | Formation Pathway | Typical Amount (%) | Removal Method | Environmental Impact | Recovery Potential |

|---|---|---|---|---|---|

| N,N-Dimethyl-3-aminobenzoic acid | Over-methylation | 5-18 | Column chromatography | Low (recyclable) | High (valuable) |

| 3-Nitrobenzoic acid (unreacted) | Incomplete reduction | 2-8 | Acid-base extraction | Moderate (oxidizing) | High (starting material) |

| Formamide derivatives | Side reaction with formaldehyde | 3-12 | Aqueous wash | Low (biodegradable) | Low |

| Methyl 3-aminobenzoate | Esterification side reaction | 1-5 | Hydrolysis + extraction | Low (hydrolyzable) | Medium |

| Formic acid salts | Formaldehyde oxidation | 2-10 | Aqueous wash | Low (biodegradable) | Low |

| Metal catalyst residues | Catalyst leaching | 0.1-2 | Filtration/precipitation | High (heavy metals) | High (catalyst recovery) |

Esterification side reactions produce methyl 3-aminobenzoate when methanol is employed as solvent [28]. This byproduct typically represents 1-5% of the product mixture and can be removed through hydrolysis followed by extraction [28]. The compound exhibits low environmental impact due to its hydrolyzable nature [28].

Metal catalyst residues pose the most significant environmental challenge, particularly when using supported metal catalysts [10]. Catalyst leaching during reaction results in 0.1-2% metal contamination of the crude product [10]. While present in small quantities, heavy metal residues require careful management due to their high environmental impact [10]. However, these materials offer excellent recovery potential through precipitation and filtration procedures [10].

Formic acid salts form through oxidation of formaldehyde under basic reaction conditions [8]. These byproducts comprise 2-10% of waste streams and are readily removed through aqueous washing [8]. Their biodegradable nature minimizes environmental concerns, though they offer limited recovery value [8].

Waste stream analysis reveals that over 60% of byproducts can be recovered and recycled [2]. The N,N-dimethyl derivative commands commercial value as a synthetic intermediate [2]. Unreacted starting materials can be directly recycled to subsequent production batches [2]. Metal catalyst recovery through filtration and regeneration procedures significantly reduces raw material costs and environmental impact [10].

XLogP3

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant